molecular formula C14H13NO4 B6077100 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid

4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid

Cat. No. B6077100
M. Wt: 259.26 g/mol
InChI Key: UPBIMBDUERSRGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid, also known as DIMBOA, is a natural compound found in various plants. This compound has received attention due to its potential benefits in scientific research applications.

Mechanism of Action

The mechanism of action of 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid is not fully understood. However, it has been suggested that 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid exerts its effects by modulating various signaling pathways in cells. It has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases. 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid in lab experiments is its natural origin. This compound can be extracted from various plants, making it a readily available source for research. Additionally, 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid in lab experiments is its instability. This compound can degrade quickly, making it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy of 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid in these diseases. Another area of interest is the development of new synthesis methods for 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid. Optimizing the synthesis method could lead to higher yields and greater purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid and its effects on various signaling pathways in cells.

Synthesis Methods

4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid can be synthesized through the reaction of 2-acetyl-1,3-dihydro-1,3-dioxo-2H-indene and 4-aminobutanoic acid in the presence of a suitable catalyst. This method has been optimized and can be used to produce high yields of pure 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid.

Scientific Research Applications

4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid has been found to have various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c16-12(17)6-3-7-15-8-11-13(18)9-4-1-2-5-10(9)14(11)19/h1-2,4-5,8,18H,3,6-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBIMBDUERSRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid

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